Bimatoprost Acid
Overview
Description
Bimatoprost (free acid form) is a synthetic organic compound that belongs to the class of prostaglandin analogs. It is derived from the metabolism of the prodrug bimatoprost, which is used primarily in the treatment of glaucoma and ocular hypertension. The free acid form of bimatoprost is known for its potent activity in reducing intraocular pressure by enhancing the outflow of aqueous humor through the uveoscleral pathway .
Mechanism of Action
Target of Action
Bimatoprost Acid, a metabolite of Bimatoprost, is a prostaglandin analog . It primarily targets the prostamide receptors . These receptors play a crucial role in the regulation of intraocular pressure .
Mode of Action
This compound interacts with its targets, the prostamide receptors, and stimulates the rate of aqueous humor flow . This interaction results in a reduction in the tonographic resistance to outflow . Thus, this compound enhances the pressure-sensitive outflow pathway .
Biochemical Pathways
This compound affects the biochemical pathways related to the production and flow of aqueous humor in the eye . It appears to mimic the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The downstream effects include the reduction of intraocular pressure and the enhancement of both conventional and uveoscleral outflow .
Pharmacokinetics
Bimatoprost is rapidly absorbed into the eye and hydrolyzed to its active form, this compound . After systemic absorption, Bimatoprost undergoes oxidation, N-deethylation, and glucuronidation, leading to the production of various metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of Bimatoprost . The pharmacokinetic profile of Bimatoprost indicates that it is absorbed and eliminated quickly from the systemic circulation following ocular dosing . There is no systemic accumulation of Bimatoprost following daily ocular administration for 14 days .
Result of Action
The primary result of this compound’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by mildly stimulating the rate of aqueous humor flow and reducing the tonographic resistance to outflow . This compound is also indicated to treat eyelash hypotrichosis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors within the eye. The ocular environment, including the presence of enzymes like COX-2 and CYP3A4, plays a crucial role in the metabolism of Bimatoprost to this compound . The intraocular pressure and the rate of aqueous humor flow also significantly impact the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Bimatoprost Acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bimatoprost (free acid form) involves several synthetic steps. One common method includes the hydrolysis of bimatoprost, which is an amide prodrug. The hydrolysis reaction is typically carried out under acidic or basic conditions to yield the free acid form. The reaction conditions may vary, but a common approach involves using hydrochloric acid or sodium hydroxide as the hydrolyzing agent .
Industrial Production Methods: In industrial settings, the production of bimatoprost (free acid form) often involves the crystallization of the compound from a suitable solvent. For instance, the bimatoprost solution can be diluted with non-polar solvents such as pentane, hexane, or heptane, followed by crystallization. The crystallization process can be optimized by adjusting factors such as temperature, concentration, cooling rate, and stirring .
Chemical Reactions Analysis
Types of Reactions: Bimatoprost (free acid form) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its stability and efficacy in pharmaceutical applications .
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis.
Oxidation: Oxidative degradation can be induced using hydrogen peroxide or other oxidizing agents.
Reduction: Reductive reactions may involve the use of reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include the free acid form of bimatoprost and its various degradation products. These products are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the compound .
Scientific Research Applications
Bimatoprost (free acid form) has a wide range of scientific research applications:
Ophthalmology: It is extensively used in the treatment of glaucoma and ocular hypertension due to its ability to lower intraocular pressure.
Dermatology: Bimatoprost is also used in the promotion of hair growth, particularly for treating conditions like alopecia and hypotrichosis.
Comparison with Similar Compounds
Latanoprost: An ester prodrug of prostaglandin F2α, used for lowering intraocular pressure.
Tafluprost: A difluoroprostaglandin derivative, also used for glaucoma treatment.
Travoprost: Another prostaglandin analog with similar applications in ophthalmology
Uniqueness: Bimatoprost (free acid form) is unique due to its potent activity and dual mechanism of action, which includes both prostamide-like activity and direct activation of prostaglandin receptors. This dual action contributes to its high efficacy in reducing intraocular pressure and promoting hair growth .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-KDACTHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316541 | |
Record name | Bimatoprost acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38344-08-0 | |
Record name | Bimatoprost acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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